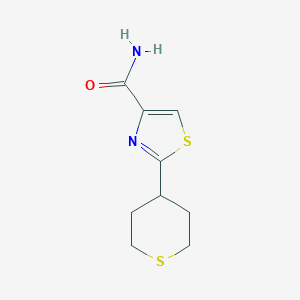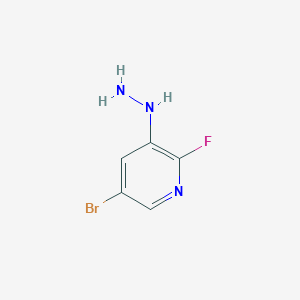
4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The molecular formula of this compound is C6H10N4O2, and it is characterized by the presence of ethoxy and methoxy groups attached to the triazine ring.
Méthodes De Préparation
The synthesis of 4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The general synthetic route includes the following steps:
Nucleophilic Substitution: Cyanuric chloride is reacted with an ethoxide ion to form 2-chloro-4-ethoxy-6-methoxy-1,3,5-triazine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or other condensation products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Agriculture: It is used as an intermediate in the synthesis of herbicides and pesticides.
Medicine: The compound exhibits potential antitumor and antimicrobial properties, making it a candidate for drug development.
Materials Science: It is used in the production of polymer stabilizers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-Ethoxy-6-methoxy-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound has a similar structure but with a methyl group instead of an ethoxy group.
2-Amino-4-ethoxy-6-methyl-1,3,5-triazine: This compound has both ethoxy and methyl groups, differing slightly in substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62096-91-7 |
|---|---|
Formule moléculaire |
C6H10N4O2 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
4-ethoxy-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H10N4O2/c1-3-12-6-9-4(7)8-5(10-6)11-2/h3H2,1-2H3,(H2,7,8,9,10) |
Clé InChI |
RVUUOSDJXUVERY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC(=N1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


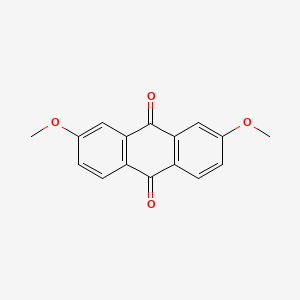

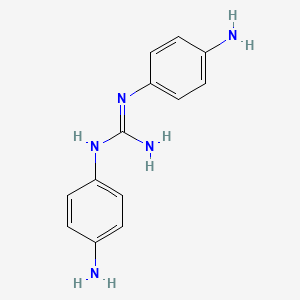
![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)

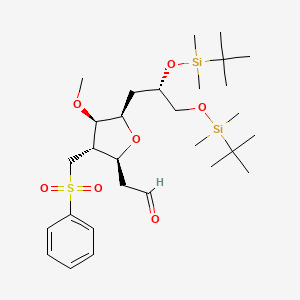
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)

![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)

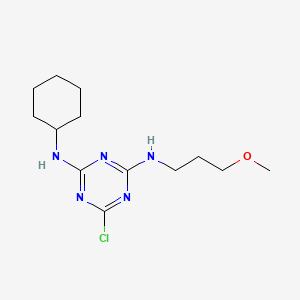
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
